

[2H9]-tert-butyl Chloride: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: [2H9]-tert-butyl chloride

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This guide provides an in-depth exploration of the physical properties, synthesis, and characterization of **[2H9]-tert-butyl chloride** (also known as tert-butyl chloride-d9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, emphasizing the scientific rationale behind its unique characteristics and applications.

Introduction: The Significance of Deuteration in Molecular Design

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This subtle modification, while seemingly minor, can profoundly influence a molecule's physicochemical properties and metabolic fate.^[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a direct consequence of the difference in zero-point vibrational energies.^[2] This increased bond strength can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving C-H bond cleavage is slowed upon deuteration.^[2] This principle is the cornerstone of utilizing deuterated compounds, such as **[2H9]-tert-butyl chloride**, in mechanistic studies and for enhancing the metabolic stability of drug candidates.^{[3][4]}

[2H9]-tert-butyl chloride, a perdeuterated isotopologue of tert-butyl chloride, serves as a valuable building block in organic synthesis and a probe for studying reaction mechanisms, particularly nucleophilic substitution reactions. Its physical properties, subtly altered by the

presence of nine deuterium atoms, provide a fascinating case study in the tangible effects of isotopic substitution.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and can influence intermolecular forces, leading to slight variations in physical properties compared to the non-deuterated analogue.^[5]

Comparative Physical Properties

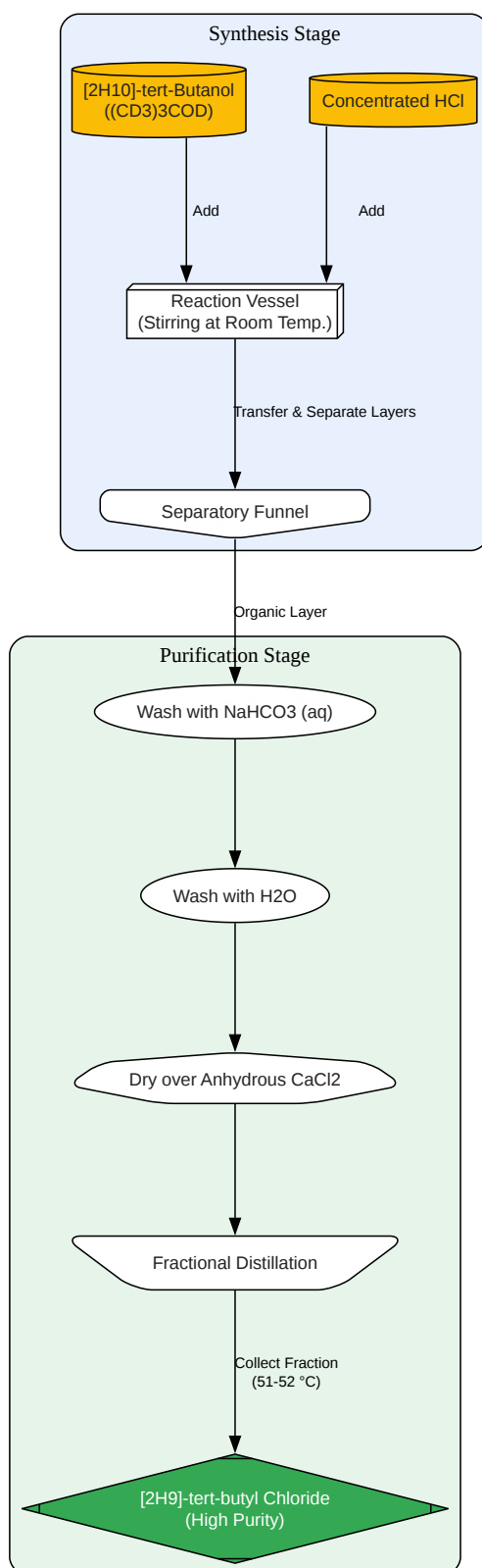
The following table summarizes the key physical properties of **[2H9]-tert-butyl chloride** in comparison to its non-deuterated counterpart, tert-butyl chloride.

Property	[2H9]-tert-butyl chloride	tert-Butyl chloride	Rationale for Difference
Molecular Formula	C ₄ D ₉ Cl	C ₄ H ₉ Cl	Substitution of 9 protium atoms with deuterium.
Molecular Weight	101.62 g/mol [6]	92.57 g/mol [7]	Increased mass of deuterium (approx. 2 g/mol) vs. protium (approx. 1 g/mol).
Boiling Point	51-52 °C[8]	51-52 °C[9]	Isotopic substitution has a minimal effect on the boiling point for this molecule.
Melting Point	-25 °C[8]	-26 °C[7]	Minimal change, reflecting subtle differences in crystal lattice packing forces. [5]
Density	0.933 g/mL at 25 °C[8]	0.851 g/mL at 25 °C[9]	The higher mass of deuterium concentrated in the same molecular volume results in a significantly higher density.
Refractive Index (n _{20/D})	1.3819[8]	1.385[9]	Reflects minor changes in how the molecule interacts with light due to deuteration.

Synthesis and Purification: A Validated Protocol

The synthesis of **[2H9]-tert-butyl chloride** typically mirrors the established methods for its non-deuterated analog, primarily through the SN1 reaction of deuterated tert-butanol with a chlorine source. The choice of a deuterated starting material is paramount for achieving high isotopic purity.

Workflow for the Synthesis of [2H9]-tert-butyl Chloride



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Caption: Synthetic workflow for **[2H9]-tert-butyl chloride** from deuterated tert-butanol.

Detailed Experimental Protocol

- **Reaction Setup:** In a well-ventilated fume hood, combine [2H10]-tert-butanol (1 equivalent) and concentrated hydrochloric acid (excess) in a round-bottom flask equipped with a magnetic stir bar.
- **Reaction Execution:** Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes, indicated by the formation of two distinct layers. The mechanism proceeds via a stable tertiary carbocation intermediate, characteristic of an SN1 pathway.^[10]
- **Workup and Purification:**
 - Transfer the reaction mixture to a separatory funnel.
 - Remove the lower aqueous layer.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and water.
 - Dry the crude **[2H9]-tert-butyl chloride** over anhydrous calcium chloride.
 - Purify the final product by fractional distillation, collecting the fraction boiling at 51-52 °C.

This self-validating protocol ensures the removal of unreacted starting materials and byproducts, yielding a high-purity product suitable for sensitive research applications.

Spectroscopic Characterization: The Deuterated Signature

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of **[2H9]-tert-butyl chloride**.

Infrared (IR) Spectroscopy

The IR spectrum of **[2H9]-tert-butyl chloride** is distinguished by the absence of C-H stretching vibrations (typically found around 2850-3000 cm⁻¹) and the presence of C-D stretching

vibrations at a lower frequency (around 2100-2250 cm^{-1}). This shift to a lower wavenumber is a direct consequence of the heavier mass of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

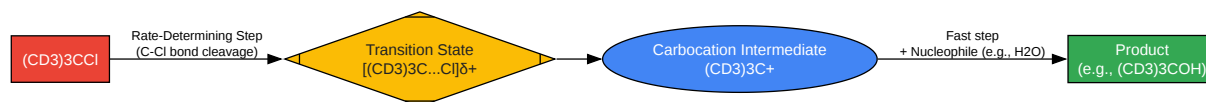
- ^1H NMR: An ideal, fully deuterated sample of **[2H9]-tert-butyl chloride** will show no signals in the ^1H NMR spectrum, confirming the high level of isotopic enrichment. The absence of a singlet peak (which would appear around 1.6 ppm for the non-deuterated compound) is a key indicator of purity.
- ^{13}C NMR: The ^{13}C NMR spectrum is simplified due to the coupling between carbon and deuterium. The signal for the nine equivalent methyl carbons will appear as a multiplet due to ^{13}C - ^2H coupling. The quaternary carbon attached to the chlorine will appear as a singlet, shifted downfield due to the electronegativity of the chlorine atom. For the non-deuterated analog, the methyl carbons appear at approximately 31 ppm and the quaternary carbon at around 65 ppm.^[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **[2H9]-tert-butyl chloride** will show a molecular ion peak (M^+) that is 9 mass units higher than that of its non-deuterated counterpart. The most abundant fragment will be the loss of the chlorine atom, resulting in a prominent peak for the perdeuterated tert-butyl cation ($(\text{CD}_3)_3\text{C}^+$) at m/z 66. This contrasts with the m/z 57 peak for the $(\text{CH}_3)_3\text{C}^+$ fragment in the non-deuterated compound.^[9] The isotopic pattern of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will also be evident in the molecular ion and chlorine-containing fragments.^[9]

The Kinetic Isotope Effect in Application

The primary utility of **[2H9]-tert-butyl chloride** in research stems from the kinetic isotope effect (KIE). The solvolysis of tert-butyl chloride is a classic example of an $\text{S}_{\text{N}}1$ reaction, where the rate-determining step is the formation of the tertiary carbocation.



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Caption: SN1 reaction pathway for **[2H9]-tert-butyl chloride** solvolysis.

While the primary KIE involves the breaking of a bond to the isotope, secondary KIEs are also observed when the isotopic substitution is at a position adjacent to the reacting center. In the case of **[2H9]-tert-butyl chloride** solvolysis, a secondary KIE is expected. The C-D bonds are slightly shorter and stronger than C-H bonds, which can affect the stability of the transition state leading to the carbocation. This makes **[2H9]-tert-butyl chloride** an excellent tool for probing the finer details of SN1 reaction mechanisms and transition state geometries.^[5]

Applications in Drug Development and Mechanistic Studies

The insights gained from compounds like **[2H9]-tert-butyl chloride** are directly applicable to the field of drug development.

- **Metabolic Switching:** By strategically replacing hydrogen with deuterium at metabolically labile sites in a drug molecule, the rate of enzymatic degradation (often mediated by cytochrome P450 enzymes) can be reduced.^[4] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure.
- **Mechanism Elucidation:** Deuterated compounds are invaluable for clarifying reaction mechanisms.^[3] The presence and magnitude of a KIE can provide strong evidence for the rate-determining step of a reaction and the nature of the transition state.
- **Internal Standards:** Due to its distinct mass, **[2H9]-tert-butyl chloride** and its derivatives can be used as internal standards in quantitative mass spectrometry-based assays, allowing for precise quantification of the non-deuterated analyte.^[3]

Conclusion

[2H9]-tert-butyl chloride is more than just a heavier version of its common counterpart. It is a precision tool for the modern researcher. Its unique physical properties, born from the subtle yet significant effects of isotopic substitution, provide a powerful means to investigate reaction mechanisms and to design more robust and effective pharmaceutical agents. A thorough understanding of its synthesis, characterization, and the underlying principles of the kinetic isotope effect is essential for leveraging its full potential in the laboratory.

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